Mogroside IVa is a cucurbitane triterpene glycoside primarily isolated from the fruits of Siraitia grosvenorii (Swingle) C. Jeffery, also known as Luo Han Guo or monk fruit. [, , , , ] This plant, traditionally used in Chinese medicine, is known for its sweet-tasting fruits. [, , ] Mogroside IVa plays a significant role in scientific research, particularly in the fields of natural product chemistry, food science, and potentially in the development of novel sweeteners.
Mogroside IVa is sourced from the dried fruit of Siraitia grosvenorii, which has been used in traditional Chinese medicine for centuries. The classification of mogroside IVa falls under the category of glycosides, specifically triterpenoid glycosides. It is one of several mogrosides identified in monk fruit, with others including mogroside III and mogroside V. The chemical structure of mogroside IVa includes multiple glucose units attached to a triterpenoid backbone, contributing to its sweet taste and biological activity.
The synthesis of mogroside IVa can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. A significant approach involves the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form glycosides. Specifically, the enzyme UGT94-289-3 has been identified as crucial for the biosynthesis of sweet mogrosides, facilitating the glycosylation process that leads to the formation of mogroside IVa from simpler precursors .
Recent studies have also explored high-yield synthesis techniques that optimize conditions for producing mogrosides through transglycosylation reactions. These methods often involve the use of specific substrates and reaction conditions tailored to maximize yield and purity .
Mogroside IVa has a complex molecular structure characterized by a triterpene skeleton with multiple sugar units attached. The molecular formula for mogroside IVa is with a molecular weight of approximately 1,090 Da. The structure consists of several glucosyl groups linked to a core structure derived from oleanolic acid, contributing to its sweet taste and biological properties.
The structural representation can be simplified as follows:
This arrangement allows for significant interaction with biological targets, enhancing its pharmacological profile.
Mogroside IVa can participate in various chemical reactions typical of glycosides. These include hydrolysis under acidic or enzymatic conditions, leading to the release of glucose units and yielding aglycone derivatives. Such reactions are essential for understanding its stability and potential bioavailability in biological systems.
Additionally, the compound can undergo oxidation reactions that may alter its sweetness profile or biological activity. The detailed mechanisms often involve specific reaction conditions that favor either hydrolysis or oxidation pathways.
The mechanism of action of mogroside IVa in biological systems primarily revolves around its interaction with taste receptors and potential modulation of metabolic pathways. Research indicates that mogroside IVa can activate sweet taste receptors (T1R2/T1R3), leading to a perception of sweetness without contributing calories .
Moreover, studies suggest that mogroside IVa exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, which may contribute to its anti-inflammatory effects .
Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to assess purity and quantify mogroside IVa in extracts .
Mogroside IVa has garnered attention in various scientific fields due to its unique properties:
Research continues to expand on the potential uses of mogroside IVa, particularly in developing functional foods and nutraceuticals aimed at improving health outcomes while providing sweetness without calories.
Mogroside IVa (C48H82O19) is a cucurbitane-type triterpenoid glycoside primarily isolated from Siraitia grosvenorii (monk fruit). Structurally, it features a mogrol aglycone core with four glucose units attached via β-glycosidic bonds at the C3 and C24 positions. This molecular configuration confers unique physicochemical properties, including high water solubility and thermal stability (up to 150°C) [3] [7] [9]. As a secondary metabolite, Mogroside IVa exemplifies the chemical diversity of plant defense compounds and serves as a key biomarker for chemotaxonomic studies within the Cucurbitaceae family [1] [10].
Siraitia grosvenorii (Swingle) C. Jeffrey is a perennial dioecious vine endemic to southern China’s subtropical regions (Guangxi, Guizhou, Guangdong), thriving at elevations of 200–800 m with high humidity and acidic soils [4] [10]. The species belongs to the Cucurbitaceae family, which comprises seven species in the genus Siraitia, four of which are native to China [1] [3]. Mogroside IVa occurs predominantly in the fruit pulp (0.1–0.4% dry weight), with trace amounts detected in leaves and roots [6] [10]. Its biosynthesis is genetically regulated by key enzymes: squalene epoxidases initiate triterpenoid backbone formation, while UDP-glucosyltransferases (UGTs) catalyze glycosylation steps [7] [9].
Table 1: Comparative Distribution of Mogrosides in Siraitia grosvenorii
Plant Organ | Mogroside IVa Concentration (mg/g DW) | Dominant Co-occurring Mogrosides |
---|---|---|
Fruit (unripe) | 3.2 ± 0.4 | Mogroside III, Mogroside V |
Fruit (ripe) | 4.8 ± 0.6 | Mogroside V, Siamenoside I |
Leaves | 0.9 ± 0.2 | Mogroside IIE, Mogroside III |
Roots | 0.3 ± 0.1 | Mogroside IA1, Mogrol |
Data synthesized from phytochemical screenings [3] [6] [10]
Phylogenetically, S. grosvenorii shares mogroside biosynthesis pathways with closely related species like Siraitia siamensis, though Mogroside IVa content varies significantly due to genetic polymorphisms in UGT genes [1] [9]. Wild germplasm collections have identified 13 distinct varieties, with "Longjiang No.1" and "Lajiang Fruit" exhibiting the highest Mogroside IVa yields (>0.5% w/w) [3] [5].
The characterization of Mogroside IVa reflects advancements in natural product chemistry:
Table 2: Chronological Advances in Mogroside IVa Characterization
Year | Methodological Innovation | Key Discovery |
---|---|---|
1983 | Ethanol extraction, silica gel chromatography | Initial isolation; empirical formula determination |
2007 | High-performance liquid chromatography (HPLC) | Quantification in fruit developmental stages |
2015 | Tandem mass spectrometry (LC-MS/MS) | Differentiation from Mogroside IVE |
2021 | Cryogenic electron microscopy | 3D conformational analysis of glycoside bonds |
Adapted from analytical reviews [3] [7] [9]
Classification revisions arose as IUPAC nomenclature standardized cucurbitane glycosides: Mogroside IVa is now designated as 3-O-β-D-glucopyranosyl-24-O-{β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl}-11-hydroxycucurbitac-5-en-25-one [7] [9].
Mogroside IVa contributes critically to monk fruit’s sensory profile, exhibiting 200–300 times the sweetness intensity of sucrose (10% w/v solution) [2] [7]. Unlike artificial sweeteners, it lacks caloric value and demonstrates pH stability (3–12) and thermal resilience (100–150°C), enabling use in baked goods and acidic beverages [3] [7]. Sensory analyses note its clean sweetness onset with mild licorice-like aftertaste, distinguishable from the lingering sweetness of Mogroside V [6] [9].
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